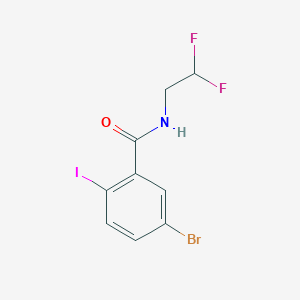

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

5-bromo-N-(2,2-difluoroethyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2INO/c10-5-1-2-7(13)6(3-5)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOQBBKAURIPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCC(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Benzoic Acid Derivatives

The synthesis of 5-bromo-2-iodobenzoic acid typically begins with bromination and iodination of substituted benzoic acids. A representative protocol involves:

-

Bromination : Treating 2-iodobenzoic acid with bromine (Br₂) in the presence of iron (Fe) as a catalyst under controlled temperatures (20–30°C).

-

Purification : Sequential washing with sodium bisulfite and sodium bicarbonate solutions to remove excess bromine and byproducts.

Key Data :

Alternative Routes via Diazotization

For regioselective iodination, diazotization of 2-amino-5-bromobenzoic acid followed by treatment with potassium iodide (KI) provides an efficient pathway. This method avoids the use of elemental iodine, reducing side reactions.

Synthesis of 2,2-Difluoroethylamine

Reductive Amination of Difluoroacetone

2,2-Difluoroethylamine is synthesized via reductive amination of difluoroacetone using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature, yielding the amine in ~65% purity, requiring subsequent distillation for isolation.

Hydrofluorination of Vinylamine

An alternative approach involves hydrofluorination of vinylamine derivatives using hydrogen fluoride (HF) or DAST (Diethylaminosulfur Trifluoride). This method is less common due to safety concerns associated with HF handling.

Amide Bond Formation Strategies

HATU-Mediated Coupling

The most efficient method employs HATU as a coupling agent, as demonstrated in the synthesis of analogous benzamides.

Procedure :

-

Activation : 5-Bromo-2-iodobenzoic acid (20 g, 61.2 mmol) is dissolved in a 1:1 mixture of CH₂Cl₂ and dimethylformamide (DMF, 200 mL). HATU (25 g, 65.8 mmol) is added, and the solution is stirred for 2 minutes.

-

Amine Addition : 2,2-Difluoroethylamine (6.5 g, 70 mmol) is introduced, and the mixture is stirred for 1 hour at room temperature.

-

Workup : The reaction is quenched with ammonium hydroxide, followed by extraction with ethyl acetate and washing with HCl, NaHCO₃, and NaCl solutions.

Optimization Insights :

-

Solvent Choice : DMF enhances solubility of the aromatic acid, while CH₂Cl₂ mitigates exothermic side reactions.

-

Stoichiometry : A 1.1:1 molar ratio of HATU to carboxylic acid ensures complete activation.

Yield Data :

Acid Chloride Route

For large-scale synthesis, converting the carboxylic acid to its acid chloride offers practical advantages:

Steps :

-

Chlorination : Treat 5-Bromo-2-iodobenzoic acid with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.

-

Aminolysis : Add 2,2-difluoroethylamine dropwise to the acid chloride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.

Challenges :

-

Moisture sensitivity necessitates anhydrous conditions.

-

Overalkylation risks at the amide nitrogen require controlled amine addition.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| HATU Coupling | High efficiency, mild conditions | Cost of HATU reagent | 72 |

| Acid Chloride Route | Scalability | Moisture sensitivity | 68 |

| EDCl/HOBt | Lower cost | Longer reaction times | 60 |

Key Observations :

-

HATU-mediated coupling achieves superior yields but at higher reagent costs.

-

Acid chloride methods are preferred for industrial applications despite stringent drying requirements.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals with >99% purity (HPLC).

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution might involve reagents like sulfuric acid or nitric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound is being investigated for its potential as a lead compound in drug discovery, particularly in targeting oncogenic pathways. Research indicates that it can activate BRAF in a KSR1 or KSR2-dependent manner, which is crucial for the MAPK/ERK signaling pathway involved in cell growth and differentiation. Its interactions with specific protein kinases suggest possible therapeutic applications in cancer treatment.

Case Study : In a study focusing on anticancer properties, derivatives of similar compounds were assessed for their activity against various cancer cell lines. The findings indicated that modifications to the compound could enhance its potency against breast (MCF-7) and lung (A-549) cancer cells .

Biological Research

Biological Activity : The compound has been shown to exhibit significant biological activities, including potential anticancer effects. Its ability to modulate biological pathways makes it a valuable tool for studying cellular processes and interactions at the molecular level .

Mechanism of Action : The mechanism involves the compound's interaction with specific enzymes or receptors, influenced by its halogenated structure. This can lead to alterations in cell signaling pathways that are pivotal in cancer progression.

Materials Science

Advanced Materials Development : 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is utilized in creating advanced materials with enhanced stability and reactivity. Its unique chemical properties make it suitable for applications in coatings and adhesives, where durability and performance are critical.

Industrial Applications

Synthesis of Specialty Chemicals : In the industrial sector, this compound serves as an intermediate for synthesizing various specialty chemicals. Its unique structure allows for modifications that can yield products with desired properties for specific applications.

Mechanism of Action

The mechanism by which 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the bromine and iodine atoms can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

5-Bromo-2-iodobenzamide (B083)

- Molecular Formula: C₇H₅BrINO

- Molecular Weight : 324.93 g/mol

- Key Differences : Lacks the difluoroethyl group, resulting in lower molecular weight and reduced lipophilicity. The absence of fluorine atoms may decrease metabolic stability in biological systems .

3-Bromo-5-iodobenzamide (B568)

- Molecular Formula: C₇H₅BrINO

- Molecular Weight : 324.93 g/mol

Functional Group Variations

5-Bromo-2-iodobenzoic Acid (B570)

- Molecular Formula : C₇H₄BrIO₂

- Molecular Weight : 325.91 g/mol

- Key Differences : The carboxylic acid group replaces the amide, increasing acidity (pKa ~2-3) and aqueous solubility. This structural change limits utility in lipid membrane penetration but enhances use in metal coordination chemistry .

5-Bromo-N-(2-isopropylphenyl)-2-furamide

Fluorinated Analogs

3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Molecular Formula : C₇H₆BrF₂N₅

- Molecular Weight : 288.06 g/mol

- Key Differences: A pyrazolopyrimidine core replaces the benzamide, with bromine and difluoroethyl groups retained.

5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide

Positional Isomers and Halogen Effects

2-Bromo-4-iodobenzamide

- Molecular Formula: C₇H₅BrINO

- Molecular Weight : 324.93 g/mol

- Key Differences : Bromine and iodine at positions 2 and 4 create distinct steric and electronic environments. The para-iodo substituent may hinder electrophilic substitution compared to the ortho-iodo configuration in the target compound .

2-Bromo-4,5-difluorobenzoic Acid

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 253.00 g/mol

- Key Differences : Difluoro substituents increase acidity and electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution but reducing stability under basic conditions .

Biological Activity

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , characterized by the presence of bromine, iodine, and difluoroethyl substituents. The structural configuration significantly influences its biological properties, including receptor binding affinity and therapeutic efficacy.

Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Specifically, the presence of halogen atoms can enhance binding affinity to dopamine D2 and serotonin 5-HT3 receptors, which are crucial in the treatment of conditions such as nausea and emesis associated with chemotherapy .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzamides with halogen substituents show varying degrees of receptor affinity. For instance, studies on related compounds have shown that bromination can lead to increased antagonistic activity at serotonin receptors and improved selectivity for dopamine receptors .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Dopamine D2 Affinity (IC50) | 5-HT3 Affinity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| 5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | 17.5 nM | 483 nM |

| 5-Iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | TBD | TBD |

Antitumor Activity

Recent studies have explored the antitumor potential of brominated benzamides. For example, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer models. The introduction of difluoroethyl groups has been associated with enhanced lipophilicity, potentially improving cellular uptake and bioavailability .

Antimicrobial Properties

The biological activity of brominated compounds extends to antimicrobial effects as well. Certain derivatives have demonstrated significant antibacterial and antifungal properties in laboratory settings. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the position and type of substituents on the benzamide core play a critical role in determining biological activity. The combination of bromine and iodine atoms, along with difluoroethyl groups, has been shown to optimize receptor binding and enhance pharmacological profiles .

Figure 1: Proposed SAR for Brominated Benzamides

SAR Diagram

Note: This is a placeholder for an actual SAR diagram illustrating the relationship between chemical structure modifications and biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves two key steps:

- Amide bond formation : React 5-bromo-2-iodobenzoyl chloride with 2,2-difluoroethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) at 0–25°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid chloride to amine) and inert atmosphere to prevent hydrolysis .

Critical parameters : Temperature control (<30°C) minimizes side reactions like dehalogenation. Solvent choice (polar aprotic solvents) enhances reactivity .

Q. What spectroscopic methods are recommended for characterizing this compound’s structure and purity?

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₉H₇BrF₂INO: 427.86 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the bromine and iodine substituent arrangement influence electrophilic aromatic substitution (EAS) reactivity?

The ortho-iodo and para-bromo substituents create a steric and electronic environment that directs EAS:

- Iodine (strongly deactivating, ortho/para-directing) stabilizes intermediates via resonance but hinders reactivity at the ortho position due to steric bulk.

- Bromine (moderately deactivating, meta-directing) further polarizes the ring, favoring substitutions at the meta position relative to the amide group.

Experimental validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by LC-MS and ¹H NMR .

Q. What strategies mitigate halogen exchange or loss during functionalization reactions?

- Protection of reactive sites : Use bulky bases (e.g., DBU) to prevent deiodination during nucleophilic substitutions .

- Low-temperature reactions : Conduct Suzuki couplings (Pd catalysis) at 60°C to preserve iodine integrity .

- Monitoring by TLC/GC-MS : Detect early-stage degradation (e.g., free iodide formation) to adjust reaction conditions .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT2A/2C), leveraging the difluoroethyl group’s hydrophobicity for pocket penetration .

- QSAR analysis : Correlate substituent effects (e.g., halogen electronegativity) with inhibitory activity against kinase targets .

Validation : Compare in silico results with in vitro assays (e.g., radioligand displacement) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Reported discrepancies : Yields range from 45% (DMF, 25°C) to 70% (DCM, 0°C) due to solvent polarity and side reactions .

- Resolution :

Methodological Challenges and Solutions

Q. How to address solubility limitations in biological assays?

Q. What analytical techniques resolve co-eluting impurities in HPLC?

- 2D-LC : Combine reverse-phase and ion-exchange columns for orthogonal separation.

- LC-MS/MS : Use MRM (multiple reaction monitoring) to distinguish isomers (e.g., bromine vs. iodine positional variants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.